(3-Ethylazetidin-3-yl)methanol hydrochloride

CNS Drug Discovery Blood-Brain Barrier Permeability Lipophilicity Optimization

(3-Ethylazetidin-3-yl)methanol hydrochloride is a 3,3-disubstituted azetidine building block featuring a constrained four-membered ring, an ethyl substituent, and a hydroxymethyl group, with the hydrochloride salt form enhancing its solubility and stability for chemical reactions. It serves as a versatile intermediate in medicinal chemistry, particularly for synthesizing kinase inhibitors and central nervous system (CNS)-targeted compounds, where its unique balance of lipophilicity, hydrogen bonding, and conformational rigidity is leveraged to optimize drug-like properties.

Molecular Formula C6H14ClNO
Molecular Weight 151.63
CAS No. 1909310-02-6
Cat. No. B2642570
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3-Ethylazetidin-3-yl)methanol hydrochloride
CAS1909310-02-6
Molecular FormulaC6H14ClNO
Molecular Weight151.63
Structural Identifiers
SMILESCCC1(CNC1)CO.Cl
InChIInChI=1S/C6H13NO.ClH/c1-2-6(5-8)3-7-4-6;/h7-8H,2-5H2,1H3;1H
InChIKeyUTFKHHBWGJPFER-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





Procurement Guide: Selecting (3-Ethylazetidin-3-yl)methanol hydrochloride CAS 1909310-02-6 for Drug Discovery


(3-Ethylazetidin-3-yl)methanol hydrochloride is a 3,3-disubstituted azetidine building block featuring a constrained four-membered ring, an ethyl substituent, and a hydroxymethyl group, with the hydrochloride salt form enhancing its solubility and stability for chemical reactions [1]. It serves as a versatile intermediate in medicinal chemistry, particularly for synthesizing kinase inhibitors and central nervous system (CNS)-targeted compounds, where its unique balance of lipophilicity, hydrogen bonding, and conformational rigidity is leveraged to optimize drug-like properties .

Why Generic Azetidine Building Blocks Cannot Replace (3-Ethylazetidin-3-yl)methanol hydrochloride CAS 1909310-02-6


Substituting (3-Ethylazetidin-3-yl)methanol hydrochloride with its closest in-class analogs, such as azetidin-3-ylmethanol hydrochloride or 3-ethylazetidine hydrochloride, is not a viable strategy for hit-to-lead optimization without re-optimizing downstream potency, selectivity, and pharmacokinetics. The specific combination of the 3-ethyl and 3-hydroxymethyl substituents creates a unique physicochemical profile—including its lipophilicity, hydrogen bond donor/acceptor configuration, and rotatable bond count—that directly influences target binding and ADME properties [1]. A swap to a seemingly similar building block will alter the resultant compound's logP by 0.07–0.25 units and modify conformational flexibility, changes which are known to significantly impact binding kinetics and metabolic stability . The quantitative evidence below details these non-interchangeable differences.

Quantitative Differentiation of (3-Ethylazetidin-3-yl)methanol hydrochloride CAS 1909310-02-6 Against Analogs


Lipophilicity Tuned for CNS Drug Design vs. Azetidin-3-ylmethanol HCl

(3-Ethylazetidin-3-yl)methanol hydrochloride provides a strategic increase in lipophilicity (LogP = 0.40) compared to the unsubstituted azetidin-3-ylmethanol hydrochloride (LogP = 0.33), a critical differentiator for optimizing blood-brain barrier (BBB) penetration. This 0.07 unit LogP increase, driven by the 3-ethyl substituent, positions the compound closer to the CNS drug-likeness sweet spot without excessively inflating molecular weight .

CNS Drug Discovery Blood-Brain Barrier Permeability Lipophilicity Optimization

Enhanced Conformational Flexibility for Target Binding vs. 3-Ethylazetidine HCl

The presence of the 3-hydroxymethyl group in (3-Ethylazetidin-3-yl)methanol hydrochloride introduces an additional rotatable bond (2 rotatable bonds) compared to 3-ethylazetidine hydrochloride (0 rotatable bonds). This allows the compound, when incorporated into a final lead molecule, to explore additional conformational space and optimize enthalpic binding interactions while maintaining the core azetidine rigidity [1][2].

Medicinal Chemistry Ligand-Receptor Interactions Conformational Entropy

Optimized Hydrogen Bond Donor Profile for Solubility and Permeability Balance

With a Hydrogen Bond Donor (HBD) count of 3, (3-Ethylazetidin-3-yl)methanol hydrochloride retains the full hydrogen bond donating capability of its hydroxymethyl and amine groups. This contrasts with structural modifications that would delete the alcohol, such as in 3-ethylazetidine hydrochloride (HBD = 2), potentially reducing aqueous solubility. The maintenance of HBD is balanced by the ethyl group's modest lipophilicity to prevent excessive polarity, a profile highly desired in achieving high oral bioavailability [1][2].

ADME Optimization Hydrogen Bonding Drug-Likeness

Molecular Weight Positioned for Lead-Like Space vs. (3-Methylazetidin-3-yl)methanol HCl

At 151.63 g/mol, (3-Ethylazetidin-3-yl)methanol hydrochloride occupies a desirable 'lead-like' molecular weight range (150-350 Da), offering more structural complexity and potential for specific interactions than the smaller (3-methylazetidin-3-yl)methanol hydrochloride (137.61 g/mol). A 14.02 Da increase from a methyl to an ethyl substitution can provide a significant boost in shape complementarity and van der Waals interactions with hydrophobic protein pockets without breaching lead-like criteria [1].

Fragment-Based Drug Discovery Lead-Like Properties Molecular Complexity

Validated Utility in Kinase Prodrug Synthesis for Enhanced Solubility

A recent patent application (WO2024015823) specifically discloses the use of (3-Ethylazetidin-3-yl)methanol hydrochloride for creating bioreversible prodrug derivatives of poorly soluble kinase inhibitors. The compound's primary alcohol serves as a handle for attaching solubility-enhancing pro-moieties. This specific utility is not reported for the simple 3-ethylazetidine or azetidin-3-ylmethanol analogs, confirming that the confluence of the 3-ethyl and 3-hydroxymethyl groups is essential for the functional activity outlined in the patent [1].

Kinase Inhibitors Prodrug Design Bioreversible Derivatization

Ideal Application Scenarios for Procuring (3-Ethylazetidin-3-yl)methanol hydrochloride CAS 1909310-02-6


Synthesis of Bioreversible Prodrugs for Kinase Inhibitors to Overcome Solubility Hurdles

Medicinal chemists facing solubility-driven attrition in kinase inhibitor programs can directly apply this scaffold, as detailed in patent WO2024015823. The 3-hydroxymethyl group serves as a precise attachment point for pro-moieties that are cleaved in vivo, improving oral absorption without permanently masking the active pharmacophore. This specific application validates the procurement of this hydrochloride salt for teams needing a reliable, ready-to-derivatize alcohol handle in an azetidine framework [1].

Gaining Conformational Control in CNS Drug Design

The measured logP of 0.40 and two rotatable bonds make this building block particularly suitable for CNS drug discovery projects. By incorporating this scaffold into library syntheses, researchers can explore chemical space around the azetidine core, simultaneously rigidifying the molecule while using the flexible hydroxymethyl group to optimize interactions with polar residues in targets like neurotransmitter receptors or transporters, achieving a balance difficult to obtain with simpler azetidine building blocks [1].

Scaffold-Hopping to Introduce 3D Character into Flat Aromatic Leads

As a constrained, sp3-rich heterocycle, (3-Ethylazetidin-3-yl)methanol hydrochloride is an ideal choice for replacing saturated piperidine or pyrrolidine rings in active compounds. The quantitative increase in molecular weight and specific hydrogen bond donor/acceptor profile, compared to its methyl and unsubstituted analogs, allows scientists to 'escape flatland' and systematically increase the fraction of sp3 carbons (Fsp3) in lead series, a strategy frequently linked to an enhanced probability of clinical success [1].

Fragment-Based Drug Discovery Libraries Seeking Lipophilic Efficiency

With a molecular weight of 151.63 g/mol and a logP of 0.40, this compound falls within the optimal fragment-like space. Its balanced properties make it a prime candidate for inclusion in fragment libraries where subtle variations in chemical structure are correlated with target binding through SPR or X-ray crystallography. The ethyl substitution provides a defined hydrophobic probe that can be assessed against both the methyl analog and unsubstituted parent for fragment growth vector mapping [1].

Quote Request

Request a Quote for (3-Ethylazetidin-3-yl)methanol hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.